N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

描述

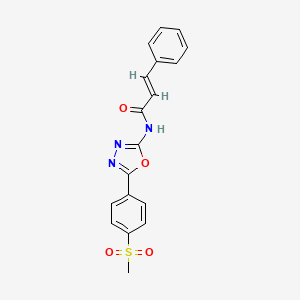

N-(5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-(methylsulfonyl)phenyl group. The oxadiazole ring is further functionalized at position 2 with a cinnamamide moiety (a conjugated α,β-unsaturated carbonyl system attached to a phenyl group). The compound is hypothesized to exhibit bioactivity in enzyme inhibition (e.g., acetylcholinesterase, carbonic anhydrase) or cytotoxic effects, based on structural analogs reported in the literature .

属性

IUPAC Name |

(E)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-26(23,24)15-10-8-14(9-11-15)17-20-21-18(25-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,21,22)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPRSUQLKRAFHZ-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: The phenyl ring is functionalized with a methylsulfonyl group using sulfonation reactions, typically involving reagents like methylsulfonyl chloride.

Coupling with Cinnamamide: The final step involves coupling the oxadiazole derivative with cinnamamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

化学反应分析

Types of Reactions

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

科学研究应用

Anticancer Activity

Numerous studies have explored the anticancer properties of compounds containing the oxadiazole ring. Research indicates that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study on related oxadiazole derivatives showed notable growth inhibition in several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells, with percent growth inhibitions ranging from 51% to 86% depending on the compound structure .

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| Oxadiazole Derivative A | MDA-MB-231 | 86% |

| Oxadiazole Derivative B | A549 | 75% |

The incorporation of the methylsulfonyl group in N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is hypothesized to enhance its bioactivity by improving solubility and bioavailability.

Antimicrobial Properties

The antimicrobial potential of oxadiazole derivatives is well-documented. Compounds with similar structures have been tested against a range of bacterial strains:

- Research Insights : Studies have demonstrated that oxadiazole derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or function .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Oxadiazole Derivative C | E. coli | Effective |

| Oxadiazole Derivative D | S. aureus | Effective |

Neuroprotective Effects

Emerging research suggests that compounds with oxadiazole moieties may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's disease:

- Mechanism of Action : The neuroprotective effects are believed to arise from the inhibition of tau protein aggregation, a hallmark of Alzheimer's pathology. Compounds similar to this compound have shown promise in preclinical models by reducing tau oligomerization .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Cinnamamide Coupling : The final product is obtained by coupling the synthesized oxadiazole with a cinnamic acid derivative using standard amide formation techniques.

作用机制

The mechanism of action of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular functions.

相似化合物的比较

Structural and Functional Analogues

The following compounds share structural homology with N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, differing in substituents or linker groups. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Key Findings from Comparative Studies

PEGylation (e.g., S10) reduces cytotoxicity while maintaining solubility, a strategy applicable to the target compound for therapeutic optimization .

Cytotoxicity and Selectivity: Chlorophenoxy derivatives (e.g., 6d) show moderate cytotoxicity but lack specificity. The cinnamamide group in the target compound may improve selectivity via extended π-π interactions with cancer cell membranes .

Thermal and Chemical Stability :

- Oxadiazoles with biphenyl substituents (e.g., PBPOPB) exhibit high thermal stability (decomposition >300°C), suggesting the target compound’s methylsulfonylphenyl group may confer similar robustness for material science applications .

生物活性

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article synthesizes current research findings on its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a cinnamide moiety and an oxadiazole ring, which are known to influence its biological properties. The molecular formula is , with a molecular weight of approximately 378.46 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of cinnamamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of synthesized cinnamide derivatives against HepG2 liver cancer cells using the MTT assay. The results indicated that certain derivatives showed IC50 values ranging from 4.23 μM to 53.20 μM, suggesting that structural modifications significantly impact their efficacy .

Table 1: Cytotoxic Activity Against HepG2 Cell Line

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Cinnamide Derivative 1 | 4.23 | Induces apoptosis via p53 activation |

| Cinnamide Derivative 2 | 53.20 | Moderate cytotoxicity |

The mechanism of action appears to involve cell cycle arrest and apoptosis induction, particularly through the activation of pro-apoptotic factors such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl2 .

Anti-inflammatory Potential

In addition to anticancer properties, this compound has shown promise in modulating inflammatory responses. A study highlighted that certain structural modifications could enhance or reduce anti-inflammatory activity by influencing NF-kB signaling pathways .

Table 2: Anti-inflammatory Activity

| Compound | NF-kB Inhibition (%) | Observations |

|---|---|---|

| Derivative A | 10% | Increased activity with specific substitutions |

| Derivative B | 15% | Effective in reducing inflammation markers |

The position and type of substituents on the phenyl ring were critical in tuning the pro-/anti-inflammatory potential of these compounds .

Case Studies

- HepG2 Cell Line Study : A detailed investigation into the effects of various cinnamide derivatives on HepG2 cells revealed that compound modifications could lead to significant differences in cytotoxicity and apoptosis induction rates.

- Inflammatory Response Modulation : Another study assessed the anti-inflammatory effects in vitro using human monocyte-derived macrophages, demonstrating that certain derivatives could inhibit cytokine production effectively.

常见问题

What are the recommended synthetic routes for N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, and how can reaction conditions be optimized for yield?

Basic Research Question

The compound is synthesized via a multi-step approach involving cyclocondensation of cinnamic acid derivatives with functionalized oxadiazole precursors. Key steps include:

Oxadiazole core formation : Reacting 4-(methylsulfonyl)benzohydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole ring .

Amide coupling : Using carbodiimide crosslinkers (e.g., EDC/HCl) to conjugate the oxadiazole intermediate with cinnamoyl chloride .

Optimization Strategies :

- Vary solvents (e.g., DMF vs. THF) to improve solubility of intermediates.

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry (e.g., 1.2:1 molar ratio of cinnamoyl chloride to oxadiazole amine).

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >85% purity .

Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Basic Research Question

Spectroscopic Methods :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to confirm substituent positions (e.g., methylsulfonyl protons at δ 3.2–3.4 ppm) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .

Crystallography : - Single-crystal X-ray diffraction (SCXRD) : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking of oxadiazole rings, C–H···O hydrogen bonds). Use MoKα radiation (λ = 0.7107 Å) and refine structures with software like SHELX .

Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell (Å) | a=21.1387, b=5.4443 |

| β angle (°) | 107.81 |

| R-factor | 0.051 |

How can density functional theory (DFT) be applied to predict electronic properties and reactivity?

Advanced Research Question

Methodology :

Basis Set Selection : Use 6-31G* for geometry optimization and 6-311++G** for electronic properties to balance accuracy and computational cost .

Exchange-Correlation Functionals : Apply hybrid functionals (e.g., B3LYP) to model electron exchange and correlation effects, particularly for sulfonyl and oxadiazole groups .

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the oxadiazole ring).

Electrostatic Potential Maps : Visualize charge distribution to identify reactive sites (e.g., electron-deficient methylsulfonyl group) .

How can structure-activity relationships (SAR) be analyzed for this compound compared to similar oxadiazole derivatives?

Advanced Research Question

SAR Framework :

Core Modifications : Compare bioactivity of 1,3,4-oxadiazole vs. 1,2,4-triazole derivatives. For example, oxadiazoles show higher antimicrobial potency due to enhanced π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。